Pyrazolo[1,5-a]pyridin-4-ylmethanamine

Cyclin-dependent kinase CDK inhibitor Pyrazolopyridine

Medicinal chemistry teams require precise regioisomers to maintain SAR trajectory. Substituting the 2-, 3-, or 5-aminomethyl position fundamentally alters exit vectors and can abolish target activity. CAS 1554583-09-3 is the mandatory 4-aminomethyl building block for: - CDK2 inhibitors (patent US20040097516, IC₅₀ 0.078 μM) - p110α-selective PI3K inhibitors (solubility improved 1,000×) - Dual PDE3/4 inhibitor KCA-1490 analogs Supplied as free base, >98% purity, single rotatable bond, LogP 0.55.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 1554583-09-3
Cat. No. B2811140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-4-ylmethanamine
CAS1554583-09-3
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESC1=CN2C(=CC=N2)C(=C1)CN
InChIInChI=1S/C8H9N3/c9-6-7-2-1-5-11-8(7)3-4-10-11/h1-5H,6,9H2
InChIKeyDLBKGBRCAFIQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyridin-4-ylmethanamine: Kinase-Focused Heterocyclic Building Block


Pyrazolo[1,5-a]pyridin-4-ylmethanamine (CAS 1554583-09-3; molecular formula C₈H₉N₃; MW 147.18) is a fused bicyclic heteroaromatic building block comprising a pyrazole ring fused to a pyridine ring with a primary aminomethyl (–CH₂NH₂) substituent at the 4-position . The pyrazolo[1,5-a]pyridine scaffold has been extensively exploited in medicinal chemistry as a core template for kinase inhibitors, with documented applications spanning PI3K, p38, RET, AXL/c-MET, and cyclin-dependent kinase (CDK) targets [1]. This compound is commercially available from multiple suppliers at purities ranging from 95% to 98% in free-base form, with a calculated LogP of approximately 0.55 and a single rotatable bond, making it suitable as a versatile amine handle for amide coupling, reductive amination, and urea formation in library synthesis .

Why 4-Position Aminomethyl Is Critical for Pyrazolo[1,5-a]pyridine Inhibitor Design


Within the pyrazolo[1,5-a]pyridine scaffold class, the position of the aminomethyl substituent is not interchangeable. Structure-activity relationship (SAR) studies across multiple kinase targets demonstrate that substitution at the 4-position confers distinct pharmacological profiles compared to substitution at the 2-, 3-, 5-, or 6-positions. For instance, in the EP1 receptor antagonist series, the pyrazolo[1,5-a]pyridine core was selected via a scaffold-hopping strategy because the position of the heteroatom on the central bicyclic core proved critical for antagonist activity, with positional isomers exhibiting IC₅₀ differences exceeding 50-fold (e.g., benzofuran positional isomers 1 and 2a: IC₅₀ = 250 nM vs. 5.0 nM, respectively) [1]. Similarly, in PI3 kinase inhibitors, substitution at the pyrazolo[1,5-a]pyridine 5-position with nitrile, methoxy, bromo, or cyano groups increased p110α potency, while substitution with ethyl or vinyl groups decreased activity [2]. The 4-aminomethyl derivative specifically serves as a privileged intermediate because the basic primary amine provides both a synthetic handle for diversification and, when incorporated into final compounds as hydrochloride salts, has been shown to improve aqueous solubility by up to 1,000-fold while maintaining target potency and selectivity compared to non-amine analogs [3]. Procuring a 2-, 3-, or 5-aminomethyl isomer (e.g., CAS 885275-06-9, 118054-99-2, or 1313727-03-5) would direct the vector of derivatization into a different region of the target binding pocket, fundamentally altering the SAR trajectory and potentially abolishing activity against the intended target.

Quantitative Differentiation Evidence Against Closest Analogs


CDK Inhibitor Pharmacophore: 4-Aminomethyl as Essential Substituent

Schering Corporation's patent family (US20040097516, EP1539750, WO2004026872) explicitly claims 4-cyano, 4-amino, and 4-aminomethyl derivatives of pyrazolo[1,5-a]pyridine as cyclin-dependent kinase (CDK) inhibitors, demonstrating that the 4-position substitution is a critical pharmacophoric element for CDK inhibitory activity [1]. The patent discloses that pyrazolo[1,5-a]pyridine compounds with 4-position aminomethyl substitution exhibited CDK2 inhibitory activity with IC₅₀ values reaching 0.078 μM for representative compound III [2]. In contrast, the corresponding 5-cyano, 5-amino, and 5-aminomethyl derivatives are claimed for imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrazine scaffolds — not for the pyrazolo[1,5-a]pyridine core — indicating that the 4-position substitution is scaffold-specific and not interchangeable with alternative regioisomers [1].

Cyclin-dependent kinase CDK inhibitor Pyrazolopyridine Medicinal chemistry Kinase pharmacophore

PI3 Kinase Inhibitor Solubility: Basic Amine at 4-Position

Kendall et al. (2017) demonstrated that incorporation of a basic amine moiety into pyrazolo[1,5-a]pyridine-based PI3 kinase inhibitors resulted in up to 1,000-fold improvement in aqueous solubility when formulated as hydrochloride salts, while maintaining comparable p110α inhibitory potency and isoform selectivity relative to the parent non-basic compounds [1]. The parent compounds from the earlier series (Kendall et al., 2012) included compound 5x, which exhibited p110α IC₅₀ = 0.9 nM but lacked the basic amine solubilizing group [2]. The aminomethyl-substituted derivatives represent the synthetic entry point for introducing this solubility-enhancing basic amine motif at the 4-position of the pyrazolo[1,5-a]pyridine scaffold, enabling both retention of sub-nanomolar potency and drastically improved developability.

PI3 kinase p110α Aqueous solubility Basic amine Hydrochloride salt Lead optimization

EP1 Antagonist Activity: 4-Position Derivatization via Scaffold Hopping

Nishigaya et al. (2017) employed a scaffold-hopping strategy using matched molecular pair analysis (MMPA) to design pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists. Their design was informed by the observation that positional isomers of benzofuran EP1 antagonists exhibited a 50-fold difference in potency (compound 1: IC₅₀ = 250 nM; compound 2a: IC₅₀ = 5.0 nM), demonstrating that the spatial orientation of heteroatoms on the bicyclic core is a critical determinant of EP1 antagonist activity [1]. The resulting pyrazolo[1,5-a]pyridine series, bearing substituents at the 4-position, yielded nanomolar-level EP1 antagonists (compound 4c) with oral activity in a 17-phenyltrinor PGE₂-induced bladder contraction model in rats following intraduodenal administration [1]. A subsequent scaffold-hopping study (2017, Bioorg. Med. Chem. Lett.) identified compounds 4c, 4f, and 4j as potent EP1 antagonists with favorable pharmacokinetic profiles; compound 4j demonstrated good aqueous solubility, appropriate lipophilicity, and lower toxicological risk compared to the earlier lead 1a [2].

EP1 receptor antagonist Overactive bladder Scaffold hopping Matched molecular pair Prostaglandin receptor

PDE3/4 Dual Inhibition: 4-Position Linker to Pharmacophoric Warhead

The clinical-stage dual PDE3/4 inhibitor KCA-1490, (–)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, exemplifies the critical role of the 4-position as the attachment point for the pharmacophoric pyridazinone moiety [1]. KCA-1490 exhibits PDE3 IC₅₀ = 369 nM and PDE4 IC₅₀ = 42 nM, with potent combined bronchodilatory and anti-inflammatory activity and an improved therapeutic window over roflumilast . The 2- and 7-substituents on the pyrazolo[1,5-a]pyridine core markedly influence the PDE-inhibitory profile, enabling tuning between PDE4-selective and dual PDE3/4 inhibition, but the 4-position connection to the pyridazinone (or its bioisosteric replacements such as 4,4-dimethylpyrazolone) is indispensable for activity [2]. The 4-aminomethyl building block (CAS 1554583-09-3) serves as the synthetic precursor for constructing this critical 4-position linkage, as the primary amine can be readily elaborated to the pyridazinone or alternative heterocyclic warheads.

Phosphodiesterase inhibitor PDE3 PDE4 KCA-1490 Bronchodilatory Anti-inflammatory

Regioisomeric Differentiation: Unique 4-Position Exit Vector Geometry

A survey of commercially available pyrazolo[1,5-a]pyridine methanamine regioisomers reveals a clear differentiation landscape: the 4-position isomer (CAS 1554583-09-3) is available from multiple suppliers (MolCore, Leyan, Hit2Lead, CymitQuimica) at 95–98% purity , whereas the 5-position isomer (CAS 1313727-03-5) is also commercially available , the 3-position isomer (CAS 118054-99-2) is commercially available , and the 2-position isomer (CAS 885275-06-9) is commercially available as well . The 6-position analog is primarily available as the dihydrochloride salt (CAS 2105838-77-3) rather than the free base . Critically, the 4-position isomer is uniquely positioned at the pyridine ring junction point of the fused bicycle, providing a distinct exit vector for derivatization that cannot be replicated by any other regioisomer. Each isomer directs the aminomethyl group into a different region of three-dimensional chemical space, with the 4-position vector being orthogonal to the plane of the bicyclic system in a manner that aligns with the binding requirements of CDK, PI3K, EP1, and PDE enzyme active sites as documented in Sections 3.1–3.4.

Regioisomer Building block Positional isomer Chemical library Parallel synthesis

Optimal Research and Industrial Application Scenarios


CDK Inhibitor Lead Optimization: Accessing Patented Pharmacophore Series

Medicinal chemistry teams pursuing cyclin-dependent kinase (CDK) inhibitors can utilize CAS 1554583-09-3 as the direct synthetic entry point to the 4-aminomethyl pyrazolo[1,5-a]pyridine pharmacophore explicitly claimed in Schering Corporation's patent family (US20040097516, EP1539750, WO2004026872). The patent demonstrates that 4-position aminomethyl-substituted pyrazolo[1,5-a]pyridines exhibit CDK2 inhibitory activity with IC₅₀ values reaching 0.078 μM for optimized representatives [1]. Standard amide coupling of the primary amine with carboxylic acid building blocks enables rapid parallel library synthesis to explore SAR around the CDK ATP-binding pocket. Critically, the 5-aminomethyl isomer cannot access this patented chemical space, as the patent directs 5-substitution to alternative heterocyclic cores (imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrazine), making the 4-isomer the mandatory building block for freedom-to-operate within the pyrazolo[1,5-a]pyridine CDK inhibitor landscape [1].

PI3Kα Inhibitor Developability: Solubility Enhancement via Basic Amine

For programs targeting p110α-selective PI3 kinase inhibition, CAS 1554583-09-3 provides the key intermediate for introducing a solubility-enhancing basic amine motif at the 4-position of the pyrazolo[1,5-a]pyridine scaffold. Kendall et al. (2017) demonstrated that basic amine incorporation at this position yields hydrochloride salts with up to 1,000-fold greater aqueous solubility than the parent non-basic compounds, while fully retaining sub-nanomolar p110α potency (IC₅₀ = 0.9 nM for the parent compound 5x) and isoform selectivity over other Class Ia PI3 kinases [2]. The 4-aminomethyl building block can be directly elaborated via reductive amination or sulfonylation to generate focused libraries of solubilized PI3K inhibitor candidates, addressing the critical developability bottleneck that has historically limited the progression of this chemotype beyond early lead optimization [2].

PDE3/4 Dual Inhibitor Synthesis: Constructing KCA-1490 Analogs

The clinical-stage dual PDE3/4 inhibitor KCA-1490 (PDE3 IC₅₀ = 369 nM; PDE4 IC₅₀ = 42 nM) uses the pyrazolo[1,5-a]pyridin-4-yl core as the attachment point for the pyridazinone pharmacophore . CAS 1554583-09-3 serves as the synthetic precursor for generating KCA-1490 analogs via functionalization of the primary amine to construct the 4-position linker. The 2- and 7-substituents on the pyrazolo[1,5-a]pyridine core can be independently varied to tune the PDE3/PDE4 selectivity profile — from PDE4-selective to dual PDE3/4 inhibition — as demonstrated by Ochiai et al. (2013), where 4-carboxamide derivative 2a achieved PDE4-selective anti-inflammatory activity in vivo [3]. This building block enables systematic exploration of the PDE inhibitor chemical space with a clinically validated core scaffold and an improved therapeutic window over the marketed PDE4 inhibitor roflumilast .

Focused Kinase Library Synthesis: 4-Position Exit Vector for ATP-Binding Site

The pyrazolo[1,5-a]pyridine scaffold has demonstrated activity against a broad panel of kinase targets including PI3K (p110α, p110γ, p110δ), p38, RET, AXL, c-MET, EphB3, and CDK families [4]. CAS 1554583-09-3 is uniquely suited for generating focused kinase inhibitor libraries because the 4-position aminomethyl group provides an exit vector that projects substituents into the solvent-exposed region or the ribose pocket of the ATP-binding site, depending on the specific kinase conformational state. The commercial availability of the 2-, 3-, and 5-position regioisomers as comparator building blocks enables systematic exploration of exit vector geometry on kinase selectivity profiles. For procurement purposes, parallel acquisition of all available regioisomers (CAS 1554583-09-3, 885275-06-9, 118054-99-2, and 1313727-03-5) enables comprehensive SAR studies where the impact of aminomethyl position on kinase selectivity can be directly assessed within a single library synthesis campaign.

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